2-(2-Methylcyclopropyl)ethanamine;hydrochloride
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Overview
Description
2-(2-Methylcyclopropyl)ethanamine;hydrochloride is an organic compound with the molecular formula C6H13N·HCl. It is a hydrochloride salt of 2-(2-methylcyclopropyl)ethanamine, which is a derivative of cyclopropane. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride typically involves the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under reductive amination conditions. The reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) and carried out under hydrogen gas (H2) at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The starting materials are often sourced in bulk, and the reactions are conducted in large reactors with continuous monitoring of temperature, pressure, and hydrogen flow to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-Methylcyclopropyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopropyl)ethanamine;hydrochloride
- 2-(2-Methylcyclopropyl)ethanamine
Uniqueness
2-(2-Methylcyclopropyl)ethanamine;hydrochloride is unique due to its specific cyclopropyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired.
Biological Activity
2-(2-Methylcyclopropyl)ethanamine;hydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H14ClN. The compound features a cyclopropyl ring, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its effects on:
- Monoamine Transporters : The compound exhibits affinity for serotonin and norepinephrine transporters, suggesting potential antidepressant effects.
- Receptor Modulation : Preliminary studies indicate that it may act as a partial agonist at certain adrenergic receptors, influencing mood and anxiety levels.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antidepressant Activity : In a study examining the effects of various amines on mood-related behaviors in animal models, this compound demonstrated significant antidepressant-like effects at certain dosages, indicating its potential utility in treating depression .
- Neuroprotection : Research has shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays revealed that it reduced cell death in neuronal cell lines exposed to neurotoxic agents .
- Cytotoxic Effects on Cancer Cells : A recent investigation assessed the cytotoxicity of several compounds, including this compound, against various cancer cell lines. The results indicated that it selectively inhibited the growth of certain cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the amine moiety may enhance receptor binding affinity or selectivity. For instance:
- Methyl Substituents : The presence of methyl groups on the cyclopropyl ring has been linked to improved receptor interaction and enhanced biological potency.
- Hydrophilicity vs. Hydrophobicity : Balancing hydrophilic and hydrophobic properties can influence the compound's bioavailability and efficacy.
Properties
IUPAC Name |
2-(2-methylcyclopropyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELMPJACZAPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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